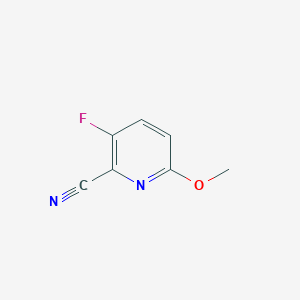

3-Fluoro-6-methoxypicolinonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-6-methoxypyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O/c1-11-7-3-2-5(8)6(4-9)10-7/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYIOEVXAPSSIIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314967-31-1 | |

| Record name | 3-fluoro-6-methoxypyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Computational and Theoretical Studies on 3 Fluoro 6 Methoxypicolinonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Molecular Geometry Optimization and Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern chemical research, providing deep insights into molecular structure and properties. For 3-fluoro-6-methoxypicolinonitrile, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, a process known as geometry optimization.

This process involves finding the minimum energy conformation of the molecule. The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results. mdpi.comprensipjournals.com The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, in a study on a related pyridine (B92270) derivative, DFT calculations were used to determine these parameters, which were found to be in good agreement with experimental data. researchgate.net

The electronic structure analysis reveals the distribution of electrons within the molecule. This information is fundamental to understanding the molecule's reactivity and physical properties.

Table 1: Representative Optimized Geometric Parameters for a Picolinonitrile Derivative (Calculated via DFT) (Note: This table is illustrative and not actual data for this compound)

| Parameter | Value (Å or °) |

|---|---|

| C-C (ring) bond lengths | 1.38 - 1.40 |

| C-N (ring) bond lengths | 1.33 - 1.35 |

| C-CN bond length | 1.45 |

| C≡N bond length | 1.16 |

| C-F bond length | 1.35 |

| C-O bond length | 1.36 |

| O-CH3 bond length | 1.43 |

| C-C-N (ring) bond angles | 122 - 124 |

| F-C-C bond angle | 118 |

| O-C-C bond angle | 125 |

Prediction of Spectroscopic Parameters via Computational Methods for Structural Confirmation

Computational methods are invaluable for predicting spectroscopic data, which aids in the experimental characterization and structural confirmation of a compound. For this compound, DFT calculations can predict vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts.

The calculated vibrational frequencies can be compared with experimental IR and Raman spectra to assign specific vibrational modes to the observed peaks. eurjchem.com Similarly, theoretical NMR chemical shifts (¹H and ¹³C) can be calculated and correlated with experimental data to confirm the molecular structure. dergipark.org.tr The GIAO (Gauge-Including Atomic Orbital) method is commonly used for calculating NMR parameters. prensipjournals.com

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data for a Substituted Pyridine (Note: This table is illustrative and not actual data for this compound)

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| C≡N stretch (IR, cm⁻¹) | 2235 | 2230 |

| C-F stretch (IR, cm⁻¹) | 1250 | 1245 |

| ¹³C NMR (ppm) - C-CN | 118 | 117 |

| ¹³C NMR (ppm) - C-F | 165 | 163 |

| ¹H NMR (ppm) - OCH₃ | 3.9 | 3.85 |

Molecular Modeling and Simulation Studies for Conformational Analysis and Reactivity Prediction

Molecular modeling and simulation studies provide a dynamic perspective on molecular behavior. Conformational analysis of this compound would involve exploring the different spatial arrangements of the methoxy (B1213986) group relative to the pyridine ring. This is typically done by rotating the relevant dihedral angles and calculating the corresponding energy to identify the most stable conformers. mdpi.comresearchgate.net

Reactivity prediction can be approached through simulations of the molecule's interaction with other chemical species. These simulations can provide insights into potential reaction mechanisms and help in the design of new synthetic routes or the prediction of metabolic pathways.

Analysis of Electronic Properties and Reactivity Descriptors (e.g., Frontier Molecular Orbitals, Electrostatic Potential Maps)

The electronic properties of a molecule are key to understanding its reactivity. Several descriptors derived from quantum chemical calculations are used for this purpose.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. eurjchem.com A smaller gap suggests higher reactivity.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecular surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the nitrogen atom of the nitrile group and the pyridine ring would likely be regions of negative potential, while the hydrogen atoms would be areas of positive potential.

Table 3: Key Reactivity Descriptors (Illustrative) (Note: This table is illustrative and not actual data for this compound)

| Descriptor | Definition | Predicted Value (Illustrative) |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -7.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| HOMO-LUMO Gap | Energy difference between LUMO and HOMO | 6.3 eV |

| Chemical Hardness | Resistance to change in electron distribution | 3.15 eV |

| Electronegativity | Power of an atom to attract electrons | 4.35 eV |

| Electrophilicity Index | Measure of electrophilic power | 2.99 eV |

Future Directions and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Pathways for 3-Fluoro-6-methoxypicolinonitrile

The development of environmentally friendly and efficient methods for synthesizing complex organic molecules is a cornerstone of modern chemistry. Future research into the synthesis of this compound is anticipated to move beyond traditional, often harsh, synthetic routes. The focus will likely be on "green chemistry" principles, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Key areas of exploration may include:

Catalytic Methods: Investigating the use of transition metal catalysts to facilitate the key bond-forming reactions in the synthesis of the picolinonitrile ring. This could lead to higher yields and milder reaction conditions compared to stoichiometric reagents.

Flow Chemistry: Utilizing continuous flow reactors could offer better control over reaction parameters, improve safety, and allow for easier scalability of the synthesis.

Biocatalysis: The use of enzymes to perform specific synthetic transformations could offer unparalleled selectivity and sustainability, reducing the need for protecting groups and harsh reagents.

These novel approaches would not only make the synthesis of this compound more economical and environmentally benign but could also provide access to a wider range of structurally related compounds for further investigation.

Advanced Computational Approaches for Rational Design and Lead Optimization in Drug Discovery

The picolinonitrile scaffold, decorated with fluorine and methoxy (B1213986) groups, is a promising starting point for the design of new therapeutic agents. Advanced computational techniques are poised to play a crucial role in a more rational and efficient drug discovery process centered around this molecule.

Future computational studies are expected to involve:

Molecular Docking and Virtual Screening: These methods can be used to predict how derivatives of this compound might bind to specific biological targets, such as enzymes or receptors. This allows for the rapid in silico screening of large virtual libraries of compounds to identify those with the highest potential for biological activity.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: These hybrid methods can provide a more accurate description of the interactions between a potential drug molecule and its biological target, aiding in the understanding of the binding mechanism and the rational design of more potent inhibitors.

ADMET Prediction: Computational models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates are essential for early-stage lead optimization. By identifying potential liabilities early in the process, these tools can help to reduce the high attrition rates in drug development.

| Computational Approach | Application in Drug Discovery | Potential Benefit |

| Molecular Docking | Predicting binding modes of ligands to receptors | Rapid screening of virtual compound libraries |

| Virtual Screening | Identifying potential hit compounds from large databases | Cost-effective and time-efficient hit identification |

| QM/MM Simulations | Detailed analysis of ligand-receptor interactions | Improved accuracy in predicting binding affinity |

| ADMET Prediction | Assessing drug-like properties of candidates | Early identification of potential liabilities |

Diversification of Biological Applications Beyond Current Medicinal Chemistry Focus

While the primary focus of research involving substituted picolinonitriles is often in medicinal chemistry, the unique electronic properties imparted by the fluorine and methoxy groups suggest that this compound and its derivatives could have a broader range of biological applications.

Emerging areas of investigation may include:

Agrochemicals: Fluorinated compounds are widely used in the agrochemical industry as herbicides, insecticides, and fungicides. nih.gov The specific substitution pattern of this compound could lead to the discovery of new crop protection agents with novel modes of action.

Veterinary Medicine: The development of new therapeutics for animal health is an ongoing need. The biological activity of this compound could be explored for the treatment of diseases in companion and livestock animals.

Chemical Biology Probes: Fluorescently tagged or otherwise modified derivatives of this compound could be developed as tools to study biological processes, such as enzyme activity or receptor signaling.

Development of this compound as a Scaffold for Functional Materials and Catalysis

The pyridine (B92270) ring system is a versatile building block in materials science and catalysis. The introduction of fluorine and a nitrile group onto this scaffold in this compound opens up possibilities for the development of new functional materials and catalysts.

Potential future directions in this area include:

Ligand Design for Catalysis: The nitrogen atom of the pyridine ring and the nitrile group can both coordinate to metal centers. This makes this compound an attractive ligand for the development of new transition metal catalysts for a variety of organic transformations. The electronic properties of the ligand can be fine-tuned by the fluorine and methoxy substituents, which could influence the catalytic activity and selectivity of the resulting metal complexes. nih.govunimi.it

Functional Polymers: Incorporation of the this compound unit into polymer chains could lead to materials with interesting properties, such as thermal stability, specific optical or electronic characteristics, or the ability to coordinate metal ions for applications in sensing or separations.

Organic Electronics: The electron-withdrawing nature of the fluorine and nitrile groups could make this compound and its derivatives suitable for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

As research in these areas progresses, a more comprehensive understanding of the potential of this compound will emerge, potentially leading to the development of new technologies with broad societal impact.

Q & A

Q. What are the optimal synthetic routes for preparing 3-Fluoro-6-methoxypicolinonitrile, and how can reaction yields be improved?

Methodological Answer : The synthesis typically involves introducing nitrile and fluorine groups into a methoxy-substituted pyridine scaffold. Key steps include:

- Nitrile introduction : Use palladium-catalyzed cyanation (e.g., Zn(CN)₂ or K₄[Fe(CN)₆] with Xantphos ligand) on halogenated precursors (e.g., 3-fluoro-6-methoxypicolinyl chloride) under inert conditions (80–120°C, DMF solvent) .

- Fluorination : Electrophilic fluorination (Selectfluor®) or halogen exchange (via KF in DMSO at 150°C) on methoxy-substituted intermediates .

- Yield optimization : Monitor reaction progress via TLC or HPLC. Adjust catalyst loading (e.g., 5–10 mol% Pd(OAc)₂) and use microwave-assisted synthesis to reduce side products .

Q. How should researchers characterize this compound using spectroscopic methods?

Methodological Answer :

- NMR : ¹H NMR (400 MHz, CDCl₃) should show a singlet for methoxy protons (~δ 3.9 ppm), a doublet for aromatic protons adjacent to fluorine (J = 8–10 Hz), and a nitrile carbon at ~δ 115 ppm in ¹³C NMR .

- Mass Spectrometry : High-resolution ESI-MS should confirm the molecular ion peak at m/z 166.04 (C₈H₅FNO⁺). Cross-reference with NIST spectral databases for validation .

- IR : Strong absorption at ~2230 cm⁻¹ (C≡N stretch) and 1250 cm⁻¹ (C-F stretch) .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis and purification steps.

- Waste disposal : Collect nitrile-containing waste in sealed containers labeled for hazardous organic compounds. Follow TSCA guidelines (restricted to R&D use under qualified supervision) .

- Emergency measures : Neutralize spills with sodium bicarbonate and adsorbent materials. Avoid aqueous drainage due to potential cyanide release under acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.